![molecular formula C9H13N7OS B12636158 N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.
Functionalization: The introduction of the ethyl, methoxy, and methylsulfanyl groups can be achieved through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to ensure the selective introduction of the desired functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The triazine and triazole rings can undergo reduction reactions under specific conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Biology: The compound’s triazine and triazole rings are known to exhibit biological activity. It can be used in the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential therapeutic applications could include the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups and potential reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s functional groups may also play a role in its mechanism of action, allowing it to form covalent bonds with biological molecules or participate in redox reactions.
Comparison with Similar Compounds
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be compared with other triazine and triazole derivatives:
Triazine Derivatives: Compounds such as cyanuric chloride and melamine are well-known triazine derivatives
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their biological activity. The presence of both triazine and triazole rings in this compound makes it a unique compound with potential synergistic effects.
Properties
Molecular Formula |
C9H13N7OS |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13N7OS/c1-4-10-6-12-7(14-8(13-6)17-2)16-5-11-9(15-16)18-3/h5H,4H2,1-3H3,(H,10,12,13,14) |
InChI Key |
MAKCZTJEQOLYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



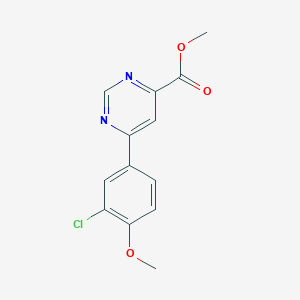
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
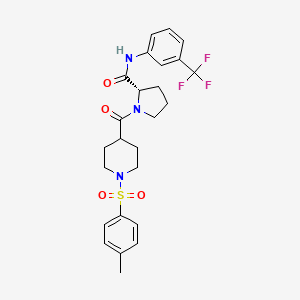
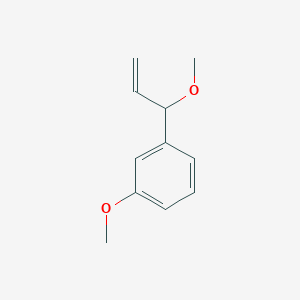
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

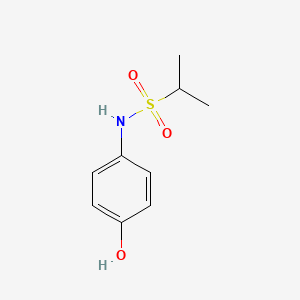

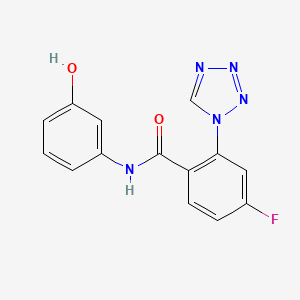
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
